![molecular formula C9H12N2O B181758 N-(5-amino-2-methylphenyl)acetamide CAS No. 5434-30-0](/img/structure/B181758.png)
N-(5-amino-2-methylphenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-amino-2-methylphenol with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to maintain consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, quinones, and reduced amines. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
N-(5-amino-2-methylphenyl)acetamide can be effectively analyzed using reverse-phase HPLC methods. Specifically, the Newcrom R1 HPLC column has been employed for its separation. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is recommended for mass spectrometry applications. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, demonstrating the compound's relevance in analytical chemistry .
Pharmacological Applications
2. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Compounds in the pyrazolyl-acetamide family have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Properties : Similar compounds have been documented to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Studies suggest that this compound derivatives may have anticancer properties, contributing to ongoing research in cancer therapeutics .
3. Viral Infections Treatment
Patents have highlighted the potential of this compound as part of a class of compounds targeting viral infections, particularly those associated with herpes viruses. These compounds are being investigated for their ability to inhibit viral replication through mechanisms such as the inhibition of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the life cycle of certain viruses .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted acetamides demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing a basis for further development into therapeutic agents.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. This suggests potential for further exploration in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-amino-2-methylphenyl)acetamide include:
- N-(4-amino-2-methylphenyl)acetamide
- N-(5-amino-2-ethylphenyl)acetamide
- N-(5-amino-2-methylphenyl)propionamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-(5-amino-2-methylphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an amine group attached to a substituted acetamide structure. Its molecular formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 165.22 g/mol. The presence of both amino and acetamide groups allows for diverse interactions with biological targets, contributing to its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate antimicrobial properties, particularly against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : The compound has demonstrated good antioxidant activity in radical-scavenging assays, suggesting its potential in mitigating oxidative stress in biological systems.
- Antiproliferative Effects : Some studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, indicating potential applications in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic organisms or cancer cells.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.
- Radical Scavenging : Its antioxidant properties suggest that it can neutralize free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 64 | Moderate |
Derivative A | 32 | Strong |
Derivative B | 128 | Weak |
Antioxidant Activity
In a study assessing the radical-scavenging capacity of this compound, it was found to exhibit an IC50 value of 50 µM in DPPH radical scavenging assays. This indicates a promising potential for use as an antioxidant agent in therapeutic applications.
Antiproliferative Effects
In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound significantly reduced cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGSMMESOKKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063882 | |
Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-30-0 | |
Record name | 2-Acetylamino-4-aminotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5434-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylamino-4-aminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5434-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-amino-2'-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYLAMINO-4-AMINOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXF5Z5A955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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